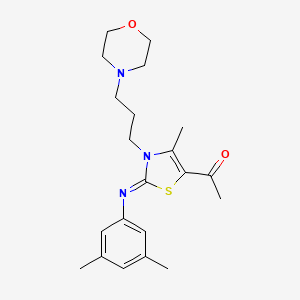

(Z)-1-(2-((3,5-dimethylphenyl)imino)-4-methyl-3-(3-morpholinopropyl)-2,3-dihydrothiazol-5-yl)ethanone

Description

The compound (Z)-1-(2-((3,5-dimethylphenyl)imino)-4-methyl-3-(3-morpholinopropyl)-2,3-dihydrothiazol-5-yl)ethanone is a thiazole derivative characterized by a morpholinopropyl side chain and a 3,5-dimethylphenylimino group.

Properties

IUPAC Name |

1-[2-(3,5-dimethylphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O2S/c1-15-12-16(2)14-19(13-15)22-21-24(17(3)20(27-21)18(4)25)7-5-6-23-8-10-26-11-9-23/h12-14H,5-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEWFACXNSLKHPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N=C2N(C(=C(S2)C(=O)C)C)CCCN3CCOCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(2-((3,5-dimethylphenyl)imino)-4-methyl-3-(3-morpholinopropyl)-2,3-dihydrothiazol-5-yl)ethanone typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Morpholine Moiety: This step often involves nucleophilic substitution reactions where a morpholine derivative is introduced.

Formation of the Imine Group: The imine group is typically formed by the condensation of an amine with an aldehyde or ketone.

Final Coupling: The final step involves coupling the thiazole derivative with the dimethylphenyl group under controlled conditions to ensure the (Z)-configuration.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the imine group, leading to the formation of oxides or other oxidized derivatives.

Reduction: Reduction reactions can target the imine group, converting it to an amine.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Conditions vary depending on the substituent, but common reagents include halides, acids, and bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce secondary or tertiary amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1-(2-((3,5-dimethylphenyl)imino)-4-methyl-3-(3-morpholinopropyl)-2,3-dihydrothiazol-5-yl)ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It could serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (Z)-1-(2-((3,5-dimethylphenyl)imino)-4-methyl-3-(3-morpholinopropyl)-2,3-dihydrothiazol-5-yl)ethanone depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with nucleic acid synthesis.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues in Thiazole and Triazole Families

2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-phenylethanone

- Structure : Contains a triazole core with a phenylsulfonyl group and a difluorophenyl substituent.

- Activity : Exhibits antimicrobial and anti-inflammatory properties due to sulfonyl and fluorophenyl groups enhancing membrane penetration .

Piroxicam Analogs (e.g., Compounds 13d, 13l, 13m)

- Structure: Feature a pyrazole-thiophene scaffold with cyano or carboxylate substituents.

- Activity : Anti-HIV activity (EC₅₀: 20–25 µM) via HIV IN inhibition, similar to raltegravir .

- Key Difference: The thiazole-morpholine hybrid in the target compound may offer improved solubility and reduced cytotoxicity (SI > 26 in piroxicam analogs) due to the morpholinopropyl group’s hydrophilic nature .

Functional Analogues in Estrogenic/Anti-Estrogenic Agents

Triphenylethylene Derivatives

- Structure : Triphenylethylene core with variable substituents.

- Activity : Estrogenic/anti-estrogenic effects, used in breast cancer therapy (e.g., tamoxifen).

- Key Difference: The target compound’s thiazole ring and imino group may confer selectivity for non-hormonal targets (e.g., viral enzymes) compared to triphenylethylene’s estrogen receptor affinity .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Mechanistic Insights

- Morpholinopropyl Group: Enhances solubility and may improve blood-brain barrier penetration compared to sulfonyl or cyano groups in analogs .

- 3,5-Dimethylphenylimino Group: Similar to 2,4-difluorophenyl in triazole derivatives, this group likely enhances lipophilicity and target binding .

- Anti-HIV Potential: Docking studies suggest the target compound’s thiazole ring could mimic raltegravir’s interaction with HIV IN catalytic residues, though experimental validation is needed .

Biological Activity

(Z)-1-(2-((3,5-dimethylphenyl)imino)-4-methyl-3-(3-morpholinopropyl)-2,3-dihydrothiazol-5-yl)ethanone is a compound of interest due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a morpholinopropyl group and a dimethylphenyl imine moiety. The structural complexity suggests diverse interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, a series of thiazol-2(3H)-imine derivatives were synthesized and evaluated for their antifungal activity against Candida albicans and Candida parapsilosis. Among these, one compound showed an MIC of 1.23 μg/mL against C. parapsilosis, comparable to the standard antifungal drug ketoconazole .

Table 1: Antifungal Activity of Thiazole Derivatives

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| 2d | Candida albicans | Not reported |

| 2e | Candida parapsilosis | 1.23 |

Cytotoxicity Studies

Cytotoxicity assays conducted on NIH/3T3 cell lines revealed that the synthesized thiazole derivatives exhibited varying degrees of cytotoxic effects. The IC50 values for selected compounds were recorded, indicating their potential selectivity towards fungal cells over normal mammalian cells.

Table 2: Cytotoxicity of Thiazole Derivatives

| Compound | IC50 (μM) NIH/3T3 |

|---|---|

| 2d | 148.26 |

| 2e | 187.66 |

| Doxorubicin | >1000 |

These results suggest that compounds 2d and 2e may selectively target fungal cells with minimal impact on normal cells .

The mechanism of action for these compounds likely involves inhibition of key enzymes involved in fungal cell wall synthesis. Molecular docking studies indicated that certain derivatives effectively bind to the active site of the enzyme CYP51, which is crucial for ergosterol biosynthesis in fungi . This interaction is essential for their antifungal efficacy.

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. Some studies have shown that similar compounds can induce apoptosis in cancer cell lines by modulating various signaling pathways. The specific mechanisms through which this compound exerts its anticancer effects remain under investigation but may involve the inhibition of proliferation and induction of cell cycle arrest.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.